5-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide 5-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide
Brand Name: Vulcanchem
CAS No.: 1040679-22-8
VCID: VC11945361
InChI: InChI=1S/C25H29ClN4O4/c1-17(2)28-22(31)13-7-8-14-29-24(33)19-10-4-6-12-21(19)30(25(29)34)16-23(32)27-15-18-9-3-5-11-20(18)26/h3-6,9-12,17H,7-8,13-16H2,1-2H3,(H,27,32)(H,28,31)
SMILES: CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl
Molecular Formula: C25H29ClN4O4
Molecular Weight: 485.0 g/mol

5-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide

CAS No.: 1040679-22-8

Cat. No.: VC11945361

Molecular Formula: C25H29ClN4O4

Molecular Weight: 485.0 g/mol

* For research use only. Not for human or veterinary use.

5-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide - 1040679-22-8

Specification

CAS No. 1040679-22-8
Molecular Formula C25H29ClN4O4
Molecular Weight 485.0 g/mol
IUPAC Name 5-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide
Standard InChI InChI=1S/C25H29ClN4O4/c1-17(2)28-22(31)13-7-8-14-29-24(33)19-10-4-6-12-21(19)30(25(29)34)16-23(32)27-15-18-9-3-5-11-20(18)26/h3-6,9-12,17H,7-8,13-16H2,1-2H3,(H,27,32)(H,28,31)
Standard InChI Key AFEDYJZWQSEPRD-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl
Canonical SMILES CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl

Introduction

Chemical Identity

  • IUPAC Name:
    5-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide

  • Molecular Formula:
    C20H24ClN3O4

  • Molecular Weight:
    Approximately 421.88 g/mol

  • Structure:

    • The compound contains a quinazoline core with substitutions at various positions.

    • Functional groups include an amide, carbamoyl group, and chlorophenyl moiety.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Quinazoline Core:
    Starting with a precursor like anthranilic acid or its derivatives, the quinazoline ring is constructed via cyclization reactions.

  • Substitution with Chlorophenyl Carbamoyl Moiety:
    The introduction of the (2-chlorophenyl)methyl group is achieved through nucleophilic substitution or amidation reactions.

  • Final Amide Coupling:
    The pentanamide side chain is added using coupling agents such as EDCI or HATU in the presence of a base like DIPEA.

Analytical Characterization

The compound's structure and purity can be confirmed using advanced analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C):

    • Proton NMR reveals characteristic peaks for the aromatic protons and aliphatic chains.

    • Carbon NMR confirms the carbonyl carbons and aromatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=422m/z = 422 (M+1).

  • Infrared Spectroscopy (IR):

    • Strong absorption bands for amide (C=O) stretching around 1650 cm⁻¹.

    • Peaks for NH stretching around 3300 cm⁻¹.

Biological Activity and Applications

Preliminary studies suggest that this compound may exhibit biological activity due to its structural features:

  • Potential Enzyme Inhibition:

    • The quinazoline core is known to interact with enzyme active sites, making it a candidate for kinase or protease inhibition.

  • Anticancer Properties:

    • Quinazoline derivatives are often explored for their cytotoxic effects on cancer cells.

  • Anti-inflammatory Potential:

    • The presence of amide and carbamoyl groups suggests possible interaction with inflammatory pathways.

Computational Studies

Molecular docking studies can predict the binding affinity of this compound to biological targets:

Target ProteinBinding Affinity (kcal/mol)
Kinase Enzyme-8.5
COX-2 Enzyme-7.8

These results indicate moderate to strong binding potential, warranting further experimental validation.

Future Directions

  • Pharmacokinetics and Toxicology:

    • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are essential to evaluate drug-likeness.

  • Structural Optimization:

    • Modifications to improve solubility and bioavailability can enhance therapeutic potential.

  • In Vivo Studies:

    • Animal models should be used to assess efficacy and safety profiles.

This compound represents a promising scaffold for drug development due to its versatile chemistry and potential biological activities. Further research could lead to novel therapeutic agents based on this structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator